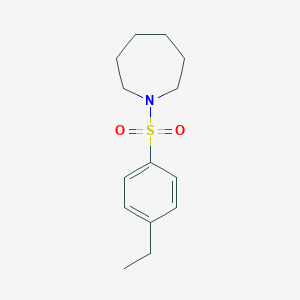![molecular formula C20H32N2O4S B272315 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as Boc-4-piperidone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperidine and has a molecular formula of C19H32N2O4S. Boc-4-piperidone is a white solid that is soluble in organic solvents such as methanol and chloroform.
Mécanisme D'action
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone acts as a prodrug, which means that it is converted into its active form in the body. The active form of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is piperidone, which is a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are important in the transmission of nerve impulses, and their inhibition can lead to various physiological effects.
Biochemical and Physiological Effects:
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone and its active form piperidone have been shown to have various biochemical and physiological effects. These effects include inhibition of acetylcholinesterase and butyrylcholinesterase, which can lead to improved cognitive function and memory. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is also stable under normal laboratory conditions. However, one limitation of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone in scientific research. One direction is the synthesis of new compounds that have improved pharmacological properties. Another direction is the development of new methods for the synthesis of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone and its derivatives. Additionally, 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone can be used in the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's.
In conclusion, 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is a useful chemical compound that has been widely used in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has several biochemical and physiological effects, and its active form piperidone has been shown to have potential therapeutic applications. There are several future directions for the use of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone in scientific research, including the development of new compounds and diagnostic tools.
Méthodes De Synthèse
The synthesis of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone involves the reaction of 4-butoxy-3-tert-butylbenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is also used in the synthesis of bioactive compounds such as inhibitors of enzymes and receptors.
Propriétés
Nom du produit |
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C20H32N2O4S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-(4-butoxy-3-tert-butylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H32N2O4S/c1-5-6-13-26-18-8-7-16(14-17(18)20(2,3)4)27(24,25)22-11-9-15(10-12-22)19(21)23/h7-8,14-15H,5-6,9-13H2,1-4H3,(H2,21,23) |
Clé InChI |
ZAFLLVGWMHBBOM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)


